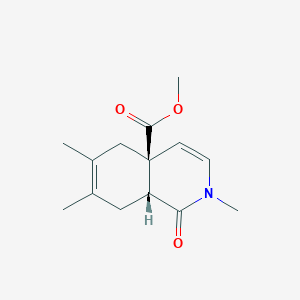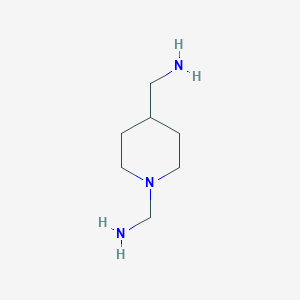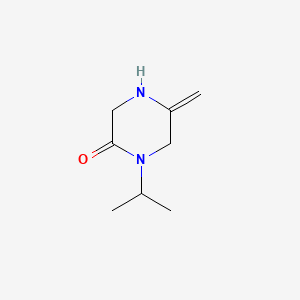
5-Methylidene-1-(propan-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,1-(1-methylethyl)-(9CI): is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by a piperazine ring with two carbonyl groups at the 2 and 5 positions and an isopropyl group attached to the nitrogen at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of N-substituted amino acids: One common method involves the cyclization of N-substituted amino acids under acidic or basic conditions to form the piperazine ring.
Reductive amination: Another method includes the reductive amination of diketopiperazines with appropriate amines under hydrogenation conditions.
Industrial Production Methods: Industrial production of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Formation of diketopiperazines with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a scaffold in drug design and development.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,5-Piperazinedione, 1-methyl-
- 2,5-Piperazinedione, 3-(1-methylethyl)-, (3s)-
- 2,5-Piperazinedione,3-(1,1-dimethylethyl)-, (3S)-
Comparison:
- 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group at the 1 position, which can influence its chemical reactivity and biological activity.
- Compared to 2,5-Piperazinedione, 1-methyl-, the isopropyl group provides steric hindrance and different electronic effects.
- The presence of different substituents in similar compounds can lead to variations in their physical properties, reactivity, and potential applications.
Properties
CAS No. |
55290-78-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methylidene-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-7(3)9-4-8(10)11/h6,9H,3-5H2,1-2H3 |
InChI Key |
AFKUUFVBRMETOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C)NCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
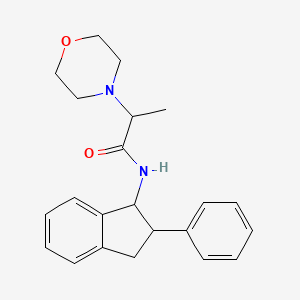
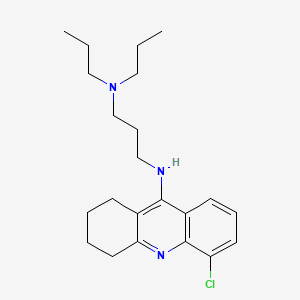
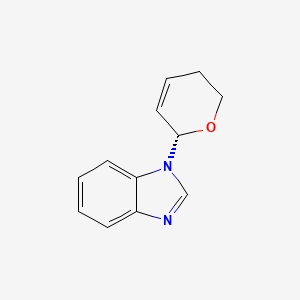
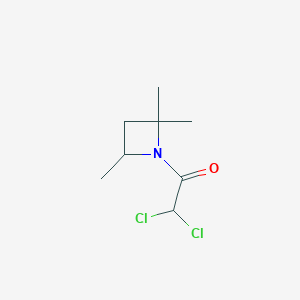
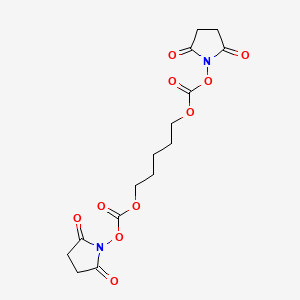
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
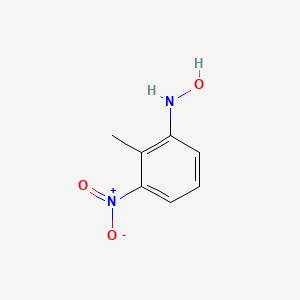
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

